Methyl 3-nitro-4-(phenylthio)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-nitro-4-phenylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-19-14(16)10-7-8-13(12(9-10)15(17)18)20-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFIAUKBFFALNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Methyl 3 Nitro 4 Phenylthio Benzoate and Analogous Compounds
Retrosynthetic Analysis of Methyl 3-nitro-4-(phenylthio)benzoate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis reveals several possible synthetic pathways based on key bond disconnections.
The primary disconnections are:
C-S bond: Cleavage of the aryl thioether bond suggests a reaction between an aryl electrophile and a sulfur nucleophile (thiophenol or its salt). The aryl precursor would be a methyl benzoate (B1203000) derivative with a suitable leaving group (like a halogen) at the C-4 position and a nitro group at the C-3 position, such as Methyl 4-chloro-3-nitrobenzoate.
C-N bond: Disconnecting the nitro group points to an electrophilic aromatic nitration reaction. The precursor would be Methyl 4-(phenylthio)benzoate. The regioselectivity of this nitration step is critical.
C-O bond (Ester): This disconnection leads back to the corresponding carboxylic acid, 3-nitro-4-(phenylthio)benzoic acid, which would be formed and then esterified in the final step.
Based on this analysis, a plausible forward synthesis emerges, starting from a simpler, commercially available benzoate derivative. A common and effective strategy involves the following sequence:
Start with a suitable precursor like methyl 4-chlorobenzoate.
Introduce the nitro group via electrophilic aromatic nitration. The existing ester and chloro substituents will direct the incoming nitro group.
Introduce the phenylthio group by nucleophilic aromatic substitution (SNAr), where the thiophenoxide ion displaces the chloride. The presence of the electron-withdrawing nitro group ortho to the chlorine atom is crucial for activating the ring towards this substitution.
This step-wise functionalization of the benzoate core is a central theme in the synthesis of this and related compounds.
Approaches to the Benzoate Core Functionalization
The functionalization of the benzene (B151609) ring is achieved through a series of well-established reactions. The order and conditions of these reactions are paramount to achieving the desired substitution pattern.
The methyl ester moiety in the target molecule can be introduced either at the beginning of the synthesis by starting with a methyl benzoate derivative or at the end by esterifying the final carboxylic acid. Fischer-Speier esterification is a classical and widely used method for this transformation. iajpr.comtruman.edu
This reaction involves treating a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). iajpr.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of the alcohol is typically used, or the water formed during the reaction is removed. truman.edumasterorganicchemistry.com For instance, the synthesis of the target molecule could conclude with the esterification of 3-nitro-4-(phenylthio)benzoic acid. truman.edu
Table 1: Representative Conditions for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Key Conditions | Reference |
|---|---|---|---|---|
| 3-Nitrobenzoic Acid | Methanol (B129727) (anhydrous) | Conc. H₂SO₄ | Heat to reflux for 1 hour. | truman.edu |
| p-Hydroxybenzoic Acid | Selected Alcohol | Sulfuric Acid | Reflux for 2 hours. | iajpr.com |
| General Carboxylic Acid | Excess Alcohol | H₂SO₄ or TsOH | Equilibrium driven by excess alcohol or water removal. | masterorganicchemistry.com |
Aromatic nitration is a fundamental electrophilic aromatic substitution (EAS) reaction for introducing a nitro (-NO₂) group onto an aromatic ring. proprep.com The most common method involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). proprep.commasterorganicchemistry.comorgsyn.org Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. masterorganicchemistry.comyoutube.com
The reaction is typically exothermic and requires careful temperature control, often being carried out in an ice bath to keep the temperature below 15°C to prevent the formation of dinitrated byproducts. orgsyn.orgyoutube.com
The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the benzene ring. In the case of a precursor like methyl benzoate, the ester group (-COOCH₃) is an electron-withdrawing group. rsc.orgchegg.com Electron-withdrawing groups are deactivating, making the ring less reactive towards electrophilic attack than benzene itself. They also act as meta-directors. rsc.org
Therefore, the nitration of methyl benzoate predominantly yields Methyl 3-nitrobenzoate. rsc.orgchegg.com The reaction is highly regioselective because the intermediate carbocation (the σ-complex) formed by attack at the meta position is more stable than the intermediates formed from ortho or para attack.
In a more complex precursor like methyl 4-(phenylthio)benzoate, two directing groups are present:
Methyl ester (-COOCH₃): A deactivating, meta-directing group.
Phenylthio (-SPh): An activating, ortho, para-directing group.
When both activating and deactivating groups are present, the activating group typically controls the regioselectivity. The phenylthio group would direct the incoming electrophile to its ortho and para positions. Since the para position is already occupied by the ester group, the nitration would be directed to the position ortho to the phenylthio group, which is C-3. This aligns with the structure of the target molecule.
The mechanism of electrophilic aromatic nitration is a well-studied, multi-step process. nih.govacs.org
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. The protonated nitric acid then loses a molecule of water to form the linear and highly electrophilic nitronium ion (NO₂⁺). youtube.comnih.govunacademy.com
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
Nucleophilic Attack and Formation of the σ-Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. nih.gov This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or σ-complex (also called a Wheland intermediate). nih.govacs.org This step is typically the slow, rate-determining step of the reaction. nih.gov
Deprotonation and Restoration of Aromaticity: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group. youtube.com This regenerates the stable aromatic ring and yields the final nitroaromatic product. nih.gov
The aryl thioether linkage (C-S-C) is a key structural feature. Several modern synthetic methods are available for its construction. jst.go.jprsc.org
A highly effective method for a substrate like Methyl 4-chloro-3-nitrobenzoate is Nucleophilic Aromatic Substitution (SNAr) . This reaction is feasible because the presence of the strongly electron-withdrawing nitro group ortho and para to the leaving group (the chlorine atom) activates the aromatic ring towards nucleophilic attack.
The reaction proceeds by the addition of a nucleophile, such as a thiolate anion (e.g., sodium thiophenoxide, generated from thiophenol and a base), to the carbon atom bearing the leaving group. prepchem.com This forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of the leaving group (chloride) yields the final aryl thioether product. jst.go.jp
Table 2: Methods for Aryl Thioether Synthesis
| Method | Reactants | Key Conditions | Advantages | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide + Thiol/Thiolate | Base (e.g., NaHCO₃, t-BuOK), often in a polar aprotic solvent (e.g., DMF). Can be performed at mild temperatures (0-25°C). | Does not require a metal catalyst; effective for electron-deficient aryl halides. | jst.go.jpprepchem.com |
| NCS-Promoted Cross-Coupling | Thiol + Grignard Reagent | N-Chlorosuccinimide (NCS) in a solvent like toluene. | Convenient one-pot procedure under mild conditions; tolerates various functional groups like esters. | acs.org |
| Photochemical Organocatalysis | Aryl Chloride + Alcohol (via thiourea) | Indole thiolate organocatalyst, 405 nm light. | Thiol-free, mild conditions. | nih.gov |
| Xanthate-Based Synthesis | Aryl Halide + Potassium Xanthate (ROCS₂K) | DMSO solvent, 100°C, transition-metal-free. | Uses odorless and stable thiol surrogates. | mdpi.com |
For the synthesis of this compound, the SNAr reaction of Methyl 4-chloro-3-nitrobenzoate with thiophenol in the presence of a base like sodium bicarbonate provides a direct and efficient route. prepchem.com
Formation of the Aryl Thioether Moiety
Strategies for Carbon-Sulfur Bond Formation in Substituted Aryl Systems
The formation of C-S bonds in aryl systems, particularly those bearing electron-withdrawing groups like the nitro substituent in this compound, can be achieved through several robust methods. A primary strategy is the Nucleophilic Aromatic Substitution (SNAr) reaction. nih.govnih.gov In this pathway, an aryl halide (or another suitable leaving group) is subjected to a sulfur-based nucleophile. For the synthesis of the target compound, a likely precursor would be Methyl 4-halo-3-nitrobenzoate. The nitro group, being strongly electron-withdrawing and positioned ortho to the leaving group at the C-4 position, activates the aromatic ring towards nucleophilic attack by a thiolate, such as sodium thiophenoxide. nih.gov This activation is crucial as it stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the leaving group. nih.gov
Another major strategy involves transition-metal-catalyzed cross-coupling reactions. researchgate.netacsgcipr.org These methods are exceptionally versatile and are often employed when the aryl substrate is not sufficiently activated for SNAr. acsgcipr.org Various coupling partners can be used, including aryl halides or triflates with thiols or their surrogates.
Recent advancements also include odorless, one-pot procedures that utilize thiourea (B124793) as a stable and less noxious sulfur source to generate S-alkylisothiouronium salts in situ, which then react with activated aryl halides. rsc.org This approach is particularly attractive for synthesizing nitroaryl thioethers in a more environmentally benign manner. rsc.org
Role of Transition Metal Catalysis in Aryl Thioether Synthesis
Transition metal catalysis has become an indispensable tool for the synthesis of aryl thioethers, offering broad substrate scope and functional group tolerance. researchgate.net The most common methods include the Buchwald-Hartwig and Ullmann-type cross-coupling reactions. acsgcipr.org
Palladium-catalyzed reactions are among the most efficient, typically involving the coupling of an aryl halide or triflate with a thiol. acsgcipr.org The general catalytic cycle proceeds through oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the thiol (or thiolate). Subsequent reductive elimination yields the desired aryl thioether and regenerates the active Pd(0) catalyst. acsgcipr.org The choice of ligand is critical to the success of these reactions, with phosphine-based ligands being widely used to modulate the reactivity and stability of the palladium center. acsgcipr.org
Copper-catalyzed C-S cross-coupling (Ullmann condensation) is a classical and cost-effective alternative to palladium catalysis. acsgcipr.orgacs.org While traditional Ullmann conditions often required harsh reaction temperatures, modern protocols utilize various ligands to facilitate the reaction under milder conditions. acsgcipr.org Copper catalysts are effective for coupling aryl iodides, bromides, and even chlorides with thiols.
Nickel catalysis has also emerged as a powerful method for C-S bond formation. chemrevlett.comethz.ch Nickel catalysts can be particularly effective for coupling less reactive aryl chlorides and offer a more economical option compared to palladium. ethz.ch The development of specific nickel-ligand systems has expanded the scope of these transformations significantly. ethz.ch
| Catalyst System | Aryl Substrate | Sulfur Source | Typical Conditions | Research Finding |
| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with Phosphine Ligands (e.g., Xantphos, dppf) | Aryl Bromides, Iodides, Triflates | Thiols | Base (e.g., NaOtBu, K₂CO₃), Solvent (e.g., Toluene, Dioxane), 80-120 °C | High yields, broad functional group tolerance, effective for complex molecules. The ligand choice is crucial for catalyst efficiency. |
| Copper (e.g., CuI, Cu₂O) with N- or O-based Ligands (e.g., Phenanthroline, Proline) | Aryl Iodides, Bromides | Thiols, Disulfides | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, DMSO), 100-160 °C | Cost-effective method, particularly for aryl iodides. Ligands moderate the traditionally harsh conditions. |
| Nickel (e.g., NiCl₂(dppp)) with Phosphine Ligands | Aryl Chlorides, Bromides, Mesylates | Thiols | Base (e.g., K₃PO₄), Solvent (e.g., Toluene, NMP), 100-130 °C | Effective for less reactive aryl chlorides and offers a cheaper alternative to palladium. |
Advanced Synthetic Approaches and Chemo/Regioselectivity
Modern synthetic chemistry prioritizes efficiency, selectivity, and sustainability. Advanced approaches for preparing aryl thioethers like this compound focus on minimizing steps and maximizing control over the reaction outcome.
One-Pot and Multicomponent Reaction Sequences
One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and yield. rsc.org For unsymmetrical diaryl thioethers, a one-pot protocol has been developed involving the palladium-catalyzed reaction of a first aryl bromide with a thiol surrogate like triisopropylsilanethiol (B126304) (TIPS-SH). nih.gov After the initial coupling, a second, different aryl bromide is added to the same pot to react with the in situ-generated silyl (B83357) thioether, forming the final product. nih.gov This strategy avoids the need to handle potentially unstable and malodorous thiols. nih.gov
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all reactants, represent a highly convergent synthetic strategy. rsc.org While less common for simple thioether synthesis, the principles of MCRs are applied to build complex molecules that contain the aryl thioether motif, streamlining synthetic routes significantly.
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Key Advantage |
| One-Pot Sequential Coupling | Aryl Bromide 1 | TIPS-SH | Aryl Bromide 2 | Pd(OAc)₂/CyPF-tBu, LiHMDS then CsF, Toluene, 90 °C | Unsymmetrical Diaryl Thioether | Avoids isolation of intermediate thiol; uses a stable thiol surrogate. nih.gov |
| One-Pot SNAr | Activated Aryl Halide (e.g., 1-chloro-2,4-dinitrobenzene) | Thiourea | Alkyl Halide | K₂CO₃, Triton X-100/Water, 80 °C | Nitroaryl Alkyl Thioether | Odorless procedure using stable, inexpensive thiourea as the sulfur source. rsc.org |
Catalytic Methodologies for Selective Transformations
Chemo- and regioselectivity are paramount when synthesizing molecules with multiple functional groups or potential reaction sites. In the context of this compound, regioselectivity refers to the specific placement of the phenylthio group at the C-4 position.
In SNAr reactions, regioselectivity is dictated by the electronic activation provided by substituents on the aromatic ring. nih.gov For a precursor like Methyl 4-chloro-3-nitrobenzoate, the nitro group at C-3 strongly activates the C-4 position for nucleophilic attack over any other position on the ring. nih.gov
In transition-metal-catalyzed reactions, selectivity is controlled by the interplay between the catalyst, ligands, and substrate. For instance, in substrates with multiple halide atoms, the catalyst can often be tuned to selectively react at the more reactive halogen (typically I > Br > Cl). Furthermore, C-H activation/functionalization is an emerging strategy that offers new avenues for regioselective C-S bond formation. acs.org These methods involve the direct conversion of a C-H bond to a C-S bond, guided by directing groups on the substrate or by the inherent reactivity of a specific C-H bond, bypassing the need for pre-functionalized aryl halides. acs.org
Mechanistic Investigations of Reactions Involving Methyl 3 Nitro 4 Phenylthio Benzoate
Electron-Withdrawing Effects of Nitro and Ester Groups on Aromatic Reactivity
The chemical behavior of the aromatic ring in Methyl 3-nitro-4-(phenylthio)benzoate is profoundly influenced by the strong electron-withdrawing nature of the nitro (-NO₂) and methyl ester (-COOCH₃) groups. Both substituents decrease the electron density of the benzene (B151609) ring, a phenomenon known as deactivation. vaia.comnumberanalytics.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. numberanalytics.comlibretexts.org
The electron withdrawal occurs through two primary mechanisms:
Inductive Effect: Due to the high electronegativity of the nitrogen and oxygen atoms, both the nitro and ester groups pull electron density away from the ring through the sigma bonds. vaia.com
Resonance Effect: Both groups also withdraw electron density via resonance (mesomeric effect) by delocalizing the pi electrons of the ring onto the substituent. fiveable.me
This reduction in electron density is not uniform across the ring. The ortho and para positions relative to these substituents are significantly deactivated. Consequently, in electrophilic aromatic substitution reactions, incoming electrophiles are directed to the meta position, where the deactivation is least pronounced. csbsju.edu In the case of this compound, the existing nitro and ester groups would direct any further electrophilic attack to positions meta to themselves.
Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic attack, a crucial aspect for the reactions discussed in the following section. numberanalytics.com The powerful electron-withdrawing capacity of the nitro group, in particular, is a key activator for nucleophilic aromatic substitution. wikipedia.org
Nucleophilic Aromatic Substitution Pathways in Nitroaryl Thioethers
This compound is well-structured for undergoing nucleophilic aromatic substitution (SNAr), a pathway distinct from the SN1 and SN2 reactions typical of aliphatic compounds. wikipedia.org The SNAr mechanism is favored here because the aromatic ring is rendered electrophilic by the attached electron-withdrawing groups. wikipedia.orglibretexts.org
The key features enabling this pathway are:
An electron-deficient aromatic ring.
A good leaving group (in this case, the phenylthio group, PhS⁻).
A strong activating group, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
In this compound, the nitro group is positioned ortho to the phenylthio leaving group, which strongly activates this position for nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism: mdpi.comlibretexts.org
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the phenylthio group (ipso-carbon). This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity. wikipedia.orgresearchgate.net This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The negative charge of this intermediate is stabilized by resonance, with the electron-withdrawing nitro group playing a crucial role in delocalizing the charge. wikipedia.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (phenylthiolate anion). This second step is generally fast. wikipedia.org
The efficiency of SNAr reactions on nitroaryl thioethers can be influenced by the nature of the nucleophile, the solvent, and the specific electron-withdrawing groups on the ring. researchgate.netd-nb.info
Photochemical Transformations of Nitrobenzene (B124822) Derivatives
Aromatic nitro compounds, including derivatives like this compound, can undergo a variety of photochemical transformations upon irradiation with UV light. rsc.org The specific reaction pathway is often dependent on the solvent and the wavelength of light used. rsc.orgnih.gov
Common photochemical reactions for nitroaromatic compounds involve the excited state of the nitro group. One of the primary processes is hydrogen-atom abstraction from the solvent, particularly in solvents that can act as hydrogen donors. rsc.org This initial step can lead to a sequence of photochemical and thermal reactions, ultimately resulting in reduction products. rsc.org
The photolysis of nitroaromatic compounds can lead to the formation of various intermediates and products, including:
Nitroso compounds: Photoreduction can convert the nitro group (-NO₂) to a nitroso group (-NO). dtic.mil
Anilines: Further reduction can lead to the formation of the corresponding anilines (amino compounds). rsc.orgmdpi.com
Azoxybenzenes and Azobenzenes: Depending on the reaction conditions, condensation reactions can occur, leading to dimeric products. nih.govrsc.org
While the quantum yields for the disappearance of the parent nitroaromatic compound are often low (on the order of 10⁻³), indicating that deactivation back to the ground state is a major competing process, these photochemical pathways represent a significant area of reactivity. dtic.mil The presence of the thioether linkage in this compound could also influence its photochemical behavior, potentially leading to additional reaction pathways involving carbon-sulfur bond cleavage.
Reductive Chemistry of the Nitro Group in Aromatic Systems
The nitro group is one of the most versatile functional groups in aromatic chemistry, in large part due to its ability to be reduced to several other nitrogen-containing functionalities. numberanalytics.com The reduction of the nitro group in this compound can be achieved using a wide variety of reagents and conditions, yielding different products depending on the strength of the reducing agent and the reaction environment. masterorganicchemistry.comwikipedia.org
The reduction proceeds in a stepwise manner, and different intermediates can be isolated by choosing appropriate reaction conditions. numberanalytics.comacs.org The typical reduction sequence is:
**Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamino (-NHOH) → Amino (-NH₂) ** numberanalytics.comacs.orgrsc.org
A summary of common reduction methods and their primary products is presented below.
| Reagent / Condition | Primary Product(s) | Notes |
| Catalytic Hydrogenation | ||
| H₂, Pd/C, PtO₂, or Raney Ni | Amino (-NH₂) | A common and clean method for complete reduction to the amine. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com |
| Metal/Acid Reduction | ||
| Fe, Sn, or Zn in acid (e.g., HCl) | Amino (-NH₂) | Classic method for reducing nitroarenes to anilines. csbsju.edumasterorganicchemistry.com |
| Other Reagents | ||
| Zn dust, NH₄Cl(aq) | Hydroxylamino (-NHOH) | Provides a method for stopping the reduction at the hydroxylamine (B1172632) stage. wikipedia.org |
| LiAlH₄ | Azo (-N=N-) compounds | Typically reduces aromatic nitro compounds to azo compounds, not amines. commonorganicchemistry.com |
| Na₂S or (NH₄)₂S | Amino (-NH₂) | Can be used for selective reduction of one nitro group in a polynitrated arene. wikipedia.org |
This transformative capability is synthetically valuable, as it converts a strongly electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho,para-directing amino group, fundamentally altering the reactivity of the aromatic ring. csbsju.edu
Reaction Kinetics and Elucidation of Rate-Determining Steps
The study of reaction kinetics provides crucial insights into the mechanism of chemical transformations, including those involving this compound. For nucleophilic aromatic substitution (SNAr), which is a key reaction pathway for this compound, the kinetics are typically second-order, depending on the concentration of both the aromatic substrate and the nucleophile. nih.gov
The SNAr reaction proceeds through a multi-step addition-elimination mechanism. The formation of the Meisenheimer complex, which involves the attack of the nucleophile on the aromatic ring, is generally the rate-determining step (RDS). researchgate.netmasterorganicchemistry.comchegg.com This is because this step requires a significant activation energy to overcome the loss of aromaticity in the ring. researchgate.net The subsequent elimination of the leaving group to restore aromaticity is a much faster process. masterorganicchemistry.com
The rate of the SNAr reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups, like the nitro group at the ortho position in this compound, accelerates the reaction. These groups stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step. masterorganicchemistry.comnih.gov
Interpretation of Activation Parameters
Activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), are derived from studying the temperature dependence of the reaction rate constant. These parameters provide deeper mechanistic information.
Enthalpy of Activation (ΔH‡): This parameter relates to the energy barrier of the reaction—the energy required to break and form bonds in reaching the transition state. For SNAr reactions, the low activation enthalpies are often attributed to the stabilization of the transition state by the electron-withdrawing groups. researchgate.net
Entropy of Activation (ΔS‡): This parameter reflects the change in order or disorder in going from the reactants to the transition state. For the bimolecular SNAr reaction, where two reactant molecules (the substrate and the nucleophile) combine to form a single, more ordered transition state, a highly negative value for ΔS‡ is expected. researchgate.net This indicates a loss of entropy as the system becomes more organized in the transition state.
For example, kinetic studies of related SNAr reactions have shown low ΔH‡ values and highly negative ΔS‡ values, which is consistent with the proposed addition-elimination mechanism where the formation of the ordered Meisenheimer complex is the slow step. researchgate.net
Role of Solvation Effects on Reaction Mechanisms
The solvent plays a critical, non-passive role in determining the rate and sometimes even the mechanism of a reaction. nih.gov For SNAr reactions, which involve charged nucleophiles and charged intermediates, solvent effects are particularly pronounced. acs.orgacs.org
The rates of SNAr reactions involving anionic nucleophiles are significantly faster in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) than in polar protic solvents (e.g., water, methanol). acs.orglibretexts.org This can be explained by considering the solvation of the reactants and the transition state:
In Polar Protic Solvents: These solvents have acidic hydrogens and can form strong hydrogen bonds with anionic nucleophiles. This creates a tight "solvent cage" around the nucleophile, stabilizing it and lowering its ground-state energy. youtube.com This stabilization increases the activation energy required for the nucleophile to attack the aromatic ring, thus slowing the reaction. libretexts.orgreddit.com
In Polar Aprotic Solvents: These solvents possess dipoles but lack acidic hydrogens. They can solvate the accompanying cation of the nucleophile but interact only weakly with the anionic nucleophile. youtube.comreddit.comlibretexts.org The nucleophile is therefore less stabilized (higher in energy) and more "naked" and reactive, leading to a lower activation energy and a much faster reaction rate. youtube.comlibretexts.org
The choice of solvent can therefore dramatically influence the nucleophilicity of the attacking species and the stability of the transition state, making it a key parameter in controlling the outcome of reactions involving this compound.
Structure Reactivity Correlations in Methyl 3 Nitro 4 Phenylthio Benzoate Derivatives
Quantitative Structure-Reactivity Relationships (QSAR/LFER)
Quantitative Structure-Activity Relationship (QSAR) and Linear Free-Energy Relationship (LFER) studies are theoretical frameworks used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. For derivatives of Methyl 3-nitro-4-(phenylthio)benzoate, these models can predict how modifications to the phenylthio or benzoate (B1203000) rings will alter reaction rates and equilibria.
Application of Hammett Equation for Substituent Effects
The Hammett equation is a key LFER that quantifies the influence of meta- and para-substituents on the reactivity of an aromatic ring. libretexts.org It is expressed as:
log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted (hydrogen) reactant. semanticscholar.org
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and represents its electronic effect. libretexts.org
ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to substituent effects. libretexts.org
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (positive σ), while a negative ρ value signifies that the reaction is favored by electron-donating groups (negative σ). By plotting log(k/k₀) against σ for a series of derivatives, a linear relationship can often be established, providing mechanistic insights. libretexts.orgsemanticscholar.org For instance, this approach has been successfully applied to understand the hydrolysis of benzoate esters and the reactivity of substituted thiophenes. libretexts.orgrsc.org
Below is a table of Hammett constants for various common substituents, illustrating their electron-donating or electron-withdrawing capabilities.
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NH₂ | -0.16 | -0.66 | Strongly Donating |
| -OH | +0.12 | -0.37 | Donating |
| -OCH₃ | +0.12 | -0.27 | Donating |
| -CH₃ | -0.07 | -0.17 | Weakly Donating |
| -H | 0.00 | 0.00 | Reference |
| -Cl | +0.37 | +0.23 | Withdrawing |
| -Br | +0.39 | +0.23 | Withdrawing |
| -COOCH₃ | +0.37 | +0.45 | Withdrawing |
| -CN | +0.56 | +0.66 | Strongly Withdrawing |
| -NO₂ | +0.71 | +0.78 | Strongly Withdrawing |
Influence of Nitro, Phenylthio, and Methyl Ester Substituents on Aromatic Ring Reactivity
The reactivity of the central benzene (B151609) ring in this compound is profoundly influenced by its three substituents. Both the nitro group (-NO₂) and the methyl ester group (-COOCH₃) are deactivating, meaning they decrease the ring's reactivity towards electrophilic aromatic substitution by withdrawing electron density. lumenlearning.comminia.edu.eg The nitro group, in particular, is one of the strongest deactivating groups, capable of reducing ring reactivity by a factor of a million or more compared to benzene. msu.edulibretexts.orglibretexts.org
The cumulative effect of these three substituents makes the aromatic ring in this compound highly electron-deficient. This significantly retards electrophilic substitution reactions but makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the strongly electron-withdrawing nitro group.
Electronic Effects: Inductive and Mesomeric Contributions
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. All three substituents exert an electron-withdrawing inductive effect (-I) due to the higher electronegativity of oxygen, nitrogen, and sulfur compared to carbon. libretexts.org
Mesomeric Effect (±M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.
The nitro group exhibits a powerful electron-withdrawing mesomeric effect (-M) by delocalizing the ring's π-electrons onto its oxygen atoms. minia.edu.eg
The methyl ester group also withdraws electron density via a -M effect due to the conjugation with the carbonyl (C=O) double bond. minia.edu.eg
The phenylthio group can exhibit a +M effect by donating one of its sulfur lone pairs into the ring's π-system. However, this +M effect is generally weaker than the -I effect of sulfur.
The combination of these effects determines the electron density at different positions on the ring.
| Substituent | Inductive Effect | Mesomeric Effect | Overall Electronic Effect on Ring |
| Nitro (-NO₂) | Strong -I | Strong -M | Strongly Electron-Withdrawing |
| Phenylthio (-SPh) | Moderate -I | Weak +M | Weakly Electron-Withdrawing |
| Methyl Ester (-COOCH₃) | Moderate -I | Moderate -M | Moderately Electron-Withdrawing |
Steric Effects and Conformational Analysis
Steric effects, arising from the physical size of the substituents, can influence reactivity by hindering the approach of a reagent to a particular reaction site. mnstate.edu In this compound, the bulky phenylthio group can create steric hindrance at the adjacent position 3, potentially influencing reactions involving the nitro group.
Conformational analysis examines the different spatial arrangements of a molecule due to rotation around single bonds. For this compound, key rotations can occur around the C(ring)-S bond and the C(ring)-C(ester) bond.
Studies on related molecules like methyl 3-nitrobenzoate show that the ester group tends to be coplanar with the benzene ring to maximize π-orbital overlap, though rotational isomers exist. researchgate.net
Similarly, research on phenyl benzoates and methyl 4-nitrobenzoate (B1230335) indicates that while planarity is favored for electronic reasons, substituents can force a dihedral angle between the ester group and the ring. researchgate.netscispace.com The rotational energy barrier for the ester group in methyl 3-nitrobenzoate has been calculated, indicating a strong preference for a planar conformation. researchgate.net
Computational and Theoretical Chemistry Studies of Methyl 3 Nitro 4 Phenylthio Benzoate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying nitrobenzene (B124822) derivatives due to its balance of accuracy and computational cost. semanticscholar.org DFT methods, such as B3LYP with a 6-31G** basis set, are frequently used to optimize the molecular geometry and calculate electronic properties. semanticscholar.org In the case of Methyl 3-nitro-4-(phenylthio)benzoate, DFT calculations would be employed to determine key structural parameters and electronic features. The presence of the nitro group, a strong electron-withdrawing entity, significantly influences the electronic structure of the benzene (B151609) ring. ijrti.org
Computational studies on related nitroaromatic compounds have shown that the nitro group tends to be coplanar with the benzene ring to maximize resonance, although steric hindrance from adjacent substituents can cause some torsion. researchgate.net For this compound, DFT calculations would likely predict a geometry where the nitro group and the phenyl ring are nearly coplanar. The electronic properties, such as dipole moment and molecular electrostatic potential (MEP), can also be mapped to visualize regions of high and low electron density, which are indicative of reactive sites.
| Parameter | Predicted Value |
|---|---|
| C-N Bond Length (Å) | ~1.49 |
| N-O Bond Lengths (Å) | ~1.22 |
| C-S Bond Length (Å) | ~1.77 |
| Dihedral Angle (C-C-N-O) (°) | ~0-10 |
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory for electronic structure calculations. wikipedia.orgyoutube.com Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation. wikipedia.org For this compound, ab initio calculations would be valuable for benchmarking the results obtained from DFT and for investigating excited states and reaction pathways with greater precision. nih.govresearchgate.net
Semi-empirical methods, such as AM1 and PM3, provide a computationally less expensive alternative by incorporating parameters derived from experimental data. mpg.dewikipedia.org These methods are particularly useful for preliminary conformational analysis of large molecules like this compound, allowing for a rapid exploration of the potential energy surface before employing more rigorous and costly ab initio or DFT calculations. mpg.deresearchgate.net
Computational Insights into Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, theoretical calculations can map out the energy landscapes of various potential reactions, identifying the most favorable pathways.
By calculating the energies of reactants, transition states, and products, a complete reaction profile can be constructed. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, is a critical parameter that can be predicted with reasonable accuracy using methods like DFT. For instance, in electrophilic aromatic substitution reactions, such as the nitration of a related compound, methyl benzoate (B1203000), computational studies can determine the activation energies for substitution at different positions on the aromatic ring. ijrti.orgaiinmr.comrsc.org For this compound, this would involve modeling the attack of an electrophile and calculating the energy of the corresponding transition state. The presence of the existing substituents would direct incoming electrophiles, and computational methods can quantify these directing effects.
| Position of Substitution | Relative Activation Energy (kcal/mol) |
|---|---|
| Ortho to Nitro Group | Higher |
| Meta to Nitro Group | Lower |
| Para to Nitro Group | Higher |
The geometry and electronic structure of short-lived reactive intermediates and transition states are often impossible to determine experimentally. Computational chemistry provides a means to visualize and analyze these transient species. ijrti.org In a reaction involving this compound, the structures of any carbocation intermediates (arenium ions) and the transition states leading to their formation can be optimized. Frequency calculations are then performed to confirm the nature of these structures; a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. ijrti.org This detailed analysis provides a deeper understanding of the reaction mechanism at a molecular level.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their orbitals. researchgate.net The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important as they govern how a molecule interacts with other species. libretexts.org
For this compound, the HOMO is expected to be localized on the electron-rich phenylthio group, while the LUMO is likely to be centered on the electron-deficient nitrobenzene moiety. osti.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net The distribution of these frontier orbitals can predict the sites of nucleophilic and electrophilic attack.
| Property | Predicted Characteristic |
|---|---|
| HOMO Energy | Relatively High |
| LUMO Energy | Relatively Low |
| HOMO-LUMO Gap | Relatively Small |
| HOMO Localization | Primarily on the phenylthio moiety |
| LUMO Localization | Primarily on the nitro-substituted ring |
Prediction of Spectroscopic Signatures (e.g., vibrational modes, electronic excitations) for Research Applications
Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules, offering valuable insights that complement and guide experimental research. In the case of this compound, theoretical calculations can elucidate its vibrational modes (infrared and Raman spectra) and electronic excitations (UV-Visible spectrum), which are fundamental to its characterization and the understanding of its chemical behavior.
Vibrational Modes Analysis
The prediction of vibrational spectra is typically performed using quantum chemical methods, most notably Density Functional Theory (DFT). By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which, when diagonalized, yields the harmonic vibrational frequencies and their corresponding normal modes. These calculated frequencies can then be correlated with experimental Infrared (IR) and Raman spectra.
For a molecule with the complexity of this compound, a multitude of vibrational modes are expected, arising from the stretching, bending, and torsional motions of its constituent functional groups and skeletal framework. Key vibrational signatures would be anticipated from:
Nitro (NO₂) Group: Symmetric and asymmetric stretching vibrations of the N-O bonds are characteristic and typically appear in distinct regions of the IR spectrum.
Ester (COOCH₃) Group: The carbonyl (C=O) stretching frequency is a strong and readily identifiable band. Stretching and bending modes of the C-O and O-CH₃ bonds will also be present.
Benzene Ring: Aromatic C-H stretching, C=C stretching within the ring, and various in-plane and out-of-plane bending modes will generate a complex pattern of bands.
A hypothetical breakdown of key predicted vibrational modes, based on DFT calculations for similar molecular structures, is presented in the table below. The exact frequencies for this compound would require specific calculations.
| Vibrational Mode | Functional Group | Anticipated Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Asymmetric Stretching | Nitro (NO₂) | 1500 - 1570 | Strong |
| Symmetric Stretching | Nitro (NO₂) | 1330 - 1370 | Strong |
| Stretching | Carbonyl (C=O) | 1710 - 1740 | Very Strong |
| Stretching | Aromatic C=C | 1450 - 1600 | Medium to Strong |
| Stretching | C-S | 600 - 800 | Weak to Medium |
| Stretching | Aromatic C-H | 3000 - 3100 | Medium |
Electronic Excitation Analysis
The electronic absorption spectrum, typically measured by UV-Visible spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λmax), the oscillator strength (f), which is related to the intensity of the absorption, and the nature of the electronic transition (e.g., π → π, n → π).
For this compound, the electronic spectrum is expected to be influenced by the chromophoric and auxochromic groups attached to the benzene ring. The nitro group, being a strong electron-withdrawing group, and the phenylthio group, which can act as an electron-donating group, will significantly affect the electronic structure. Key electronic transitions would likely involve the π-electron system of the aromatic rings.
A hypothetical TD-DFT prediction for the lowest energy electronic transitions of this compound is outlined in the table below. These values are illustrative and would need to be confirmed by specific computational studies on the molecule.
| Transition | Calculated Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 320 - 360 | ~ 0.2 - 0.4 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 280 - 310 | ~ 0.1 - 0.3 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 250 - 270 | ~ 0.5 - 0.8 | HOMO → LUMO+1 (π → π*) |
The prediction of these spectroscopic signatures is invaluable for several research applications. Theoretically generated spectra can aid in the identification and structural confirmation of newly synthesized this compound. Furthermore, understanding the nature of the vibrational modes and electronic transitions can provide fundamental insights into the molecule's bonding, electronic structure, and potential for applications in materials science and medicinal chemistry, where spectroscopic properties are often correlated with function.
Advanced Analytical Methodologies for Research on Methyl 3 Nitro 4 Phenylthio Benzoate
Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation
Spectroscopic methods provide real-time and bulk-level information on the progress of a chemical reaction by monitoring the changes in molecular structure and electronic properties of the species involved.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure and monitoring reaction kinetics. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
During the synthesis of Methyl 3-nitro-4-(phenylthio)benzoate, NMR can be used to track the disappearance of reactant signals and the concurrent emergence of product signals. For instance, in a nucleophilic aromatic substitution reaction between methyl 3-nitro-4-chlorobenzoate and thiophenol, ¹H NMR would show a characteristic downfield shift of the aromatic protons adjacent to the newly formed thioether bond.
Structural confirmation of this compound is achieved by analyzing the chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J) of the proton and carbon signals. The electron-withdrawing effects of the nitro (-NO₂) and methyl ester (-COOCH₃) groups, combined with the influence of the phenylthio (-SPh) group, result in a unique spectral fingerprint. Based on data from analogous compounds like methyl 3-nitrobenzoate, the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. brainly.comrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (position 2) | ~ 8.5 (d) | ~ 125 |
| Aromatic CH (position 5) | ~ 7.3 (d) | ~ 128 |
| Aromatic CH (position 6) | ~ 7.8 (dd) | ~ 130 |
| Phenylthio CH (ortho) | ~ 7.5 (m) | ~ 135 |
| Phenylthio CH (meta) | ~ 7.4 (m) | ~ 130 |
| Phenylthio CH (para) | ~ 7.4 (m) | ~ 132 |
| -OCH₃ | ~ 3.9 (s) | ~ 53 |
| -C=O | - | ~ 164 |
| C-NO₂ | - | ~ 148 |
| C-S | - | ~ 140 |
| C-COOCH₃ | - | ~ 132 |
Note: These are estimated values based on substituent effects and data from related structures. brainly.comrsc.org Actual values may vary.
Infrared (IR) spectroscopy is highly effective for monitoring the transformation of functional groups, as specific bonds vibrate at characteristic frequencies. vscht.cz During the synthesis of this compound, IR spectroscopy can confirm the presence of key functional groups in the final product and the absence of starting material functionalities.
The introduction of the nitro group is readily identified by its strong, characteristic asymmetric and symmetric stretching vibrations. orgchemboulder.com Similarly, the ester carbonyl group exhibits a strong absorption at a distinct wavenumber. The formation of the C-S bond of the thioether can also be tracked. By taking aliquots from the reaction mixture at different times, the progress can be monitored by observing the increase in the intensity of product-specific bands. s-a-s.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
|---|---|---|---|
| Nitro | N-O Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro | N-O Symmetric Stretch | 1360 - 1290 | Strong |
| Ester Carbonyl | C=O Stretch | 1750 - 1735 | Strong |
| Ester C-O | C-O Stretch | 1320 - 1000 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |
Source: Data compiled from general IR spectroscopy tables and specific data for aromatic nitro compounds. orgchemboulder.comlibretexts.orgorgchemboulder.com
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores and conjugated systems. libretexts.org The structure of this compound, containing a nitro-substituted benzene (B151609) ring conjugated with a phenylthio group, makes it an ideal candidate for UV-Vis analysis.
The technique can be employed to monitor reaction kinetics in real-time. spectroscopyonline.com According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. azom.com As the reaction proceeds, the concentration of the product, with its unique chromophoric system, increases. This leads to a corresponding increase in absorbance at its maximum absorption wavelength (λ_max), or a shift in the λ_max of the reaction mixture. This change can be continuously monitored to determine reaction rates and endpoints. spectroscopyonline.comyoutube.com The electronic spectrum is expected to show π→π* transitions, characteristic of the aromatic systems, and potentially n→π* transitions associated with the nitro and carbonyl groups.
Table 3: Hypothetical UV-Vis Data for Monitoring Synthesis
| Compound | Key Chromophores | Expected λ_max (nm) |
|---|---|---|
| Methyl 4-chloro-3-nitrobenzoate (Reactant) | Nitro-substituted benzene ring | ~260-280 |
| Thiophenol (Reactant) | Phenyl ring | ~235 |
Mass Spectrometry Techniques for Intermediate Identification and Reaction Monitoring
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and provides precise molecular weight information, making it invaluable for identifying reaction intermediates and confirming product identity.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules directly from solution with minimal fragmentation. This makes it ideal for monitoring reaction mixtures in real-time or via flow-injection analysis to identify reactants, products, and transient intermediates. nih.govdocumentsdelivered.com
For this compound (MW ≈ 289.31), ESI-MS in positive ion mode would be expected to show the protonated molecule [M+H]⁺ at m/z 290.3, as well as common adducts such as the sodium adduct [M+Na]⁺ at m/z 312.3. Due to the electron-withdrawing nature of the nitro group, analysis in negative ion mode is also feasible, potentially showing the deprotonated molecule [M-H]⁻ at m/z 288.3 or the molecular anion [M]⁻•. nih.govresearchgate.net The high sensitivity of ESI-MS allows for the detection of trace-level intermediates that may be crucial for elucidating the reaction mechanism. researchgate.net
Table 4: Expected ESI-MS Ions for this compound
| Ion Species | Formula | Calculated m/z | Ionization Mode |
|---|---|---|---|
| Protonated Molecule | [C₁₄H₁₁NO₄S + H]⁺ | 290.04 | Positive |
| Sodium Adduct | [C₁₄H₁₁NO₄S + Na]⁺ | 312.02 | Positive |
| Potassium Adduct | [C₁₄H₁₁NO₄S + K]⁺ | 327.99 | Positive |
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.net This technique is instrumental in confirming the identity of a synthesized compound by correlating its fragmentation pattern with its known structure. researchgate.net
In an MS/MS experiment on the protonated molecule of this compound ([M+H]⁺, m/z 290.0), collision-induced dissociation (CID) would generate a series of structurally significant fragment ions. Common fragmentation pathways for nitroaromatic compounds include the loss of neutral molecules like NO (30 Da) and NO₂ (46 Da). nih.govyoutube.com Other likely fragmentations would involve the ester group, such as the loss of methanol (B129727) (CH₃OH, 32 Da) or the methoxy (B1213986) radical (•OCH₃, 31 Da). Cleavage of the C-S or S-Ph bonds would also produce characteristic fragment ions. Elucidating these fragmentation pathways provides unambiguous confirmation of the connectivity of the molecule. nih.gov
Table 5: Plausible MS/MS Fragmentation Pathways for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 290.0 | NO₂ (46 Da) | 244.0 | [M+H - NO₂]⁺ |
| 290.0 | CH₃OH (32 Da) | 258.0 | [M+H - CH₃OH]⁺ |
| 290.0 | COOCH₃ (59 Da) | 231.0 | [M+H - COOCH₃]⁺ |
| 244.0 | CO (28 Da) | 216.0 | [M+H - NO₂ - CO]⁺ |
Chromatographic Methods for Reaction Product Separation and Purity Assessment (e.g., HPLC, GC)
The separation of this compound from reaction mixtures and the assessment of its purity are critical steps in its synthesis and characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes. While specific, validated methods for this compound are not extensively documented in publicly available literature, suitable methods can be developed based on the analysis of structurally similar compounds, including nitroaromatics, methyl benzoate (B1203000) derivatives, and molecules containing thioether linkages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound. A reversed-phase HPLC (RP-HPLC) method is the most common approach for compounds of this nature.
Method Parameters: In a typical RP-HPLC setup, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 column (a stationary phase with 18-carbon alkyl chains) would provide effective separation from starting materials and byproducts.
The mobile phase composition is a critical parameter that influences retention time and resolution. A mixture of methanol and water or acetonitrile (B52724) and water is commonly used. The polarity of the mobile phase can be adjusted by varying the ratio of the organic solvent to water. A gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to achieve optimal separation of compounds with a range of polarities.
Detection is typically performed using a UV-Vis detector, as the aromatic rings and the nitro group in this compound are strong chromophores, exhibiting significant absorbance in the UV region (typically around 254 nm).
Purity Assessment: The purity of a sample of this compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by the appearance of additional peaks at different retention times.
A proposed set of starting parameters for the HPLC analysis of this compound is presented in the table below.
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water; B: Methanol or Acetonitrile |
| Elution | Gradient: 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis at 254 nm |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound, GC can be used for both qualitative and quantitative analysis, as well as for purity assessment.
Method Parameters: In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by an inert carrier gas (the mobile phase). The choice of the column's stationary phase is crucial for effective separation. For aromatic nitro compounds, a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable.
The temperature of the oven is a critical parameter in GC analysis. A temperature program, where the oven temperature is increased over time, is typically used to ensure the efficient elution of compounds with different boiling points.
For detection, a Flame Ionization Detector (FID) can be used for general-purpose analysis. However, given the presence of a nitro group, a more selective and sensitive detector like a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) would be highly advantageous. Mass Spectrometry (MS) coupled with GC (GC-MS) provides the highest level of confidence in compound identification by furnishing detailed structural information.
Purity Assessment: Similar to HPLC, the purity of a this compound sample can be determined by comparing the peak area of the target compound to the total peak area in the gas chromatogram.
A proposed set of starting parameters for the GC analysis of this compound is outlined in the table below.
| Parameter | Suggested Condition |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temp. | 250 °C |
| Oven Program | Initial temp: 150 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | FID, NPD, ECD, or Mass Spectrometer (MS) |
| Detector Temp. | 300 °C |
Synthetic Utility and Derivatization Potential of Methyl 3 Nitro 4 Phenylthio Benzoate in Complex Molecule Synthesis
Functional Group Interconversions of the Nitro Group
The nitro group in Methyl 3-nitro-4-(phenylthio)benzoate is a key functional handle that can be readily transformed into a variety of other functionalities, significantly broadening its synthetic utility. The most common and synthetically valuable transformation is its reduction to an amino group. This conversion is typically achieved with high efficiency using various reducing agents.
Standard reduction conditions, such as catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂), are effective. Alternatively, metal-based reductions using reagents like iron powder in acidic media (e.g., acetic acid or ammonium (B1175870) chloride), tin(II) chloride, or sodium dithionite (B78146) can be employed to furnish the corresponding aniline (B41778) derivative, Methyl 3-amino-4-(phenylthio)benzoate. This amino-substituted product serves as a crucial precursor for the synthesis of a wide range of compounds, including substituted heterocycles, amides, and sulfonamides, through well-established synthetic protocols.
The choice of reducing agent can be critical to ensure chemoselectivity, particularly to avoid the reduction of other functional groups or cleavage of the thioether bond. Milder reducing agents may be necessary to preserve the integrity of the molecule.
Beyond reduction to the amine, the nitro group can, in principle, be partially reduced to the corresponding hydroxylamine (B1172632) or nitroso derivatives under carefully controlled conditions, offering further avenues for derivatization.
Table 1: Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Product | Notes |
|---|---|---|
| H₂, Pd/C | Amine | Catalytic hydrogenation; generally high yielding. |
| Fe, CH₃COOH | Amine | Classical method for nitro group reduction. |
| SnCl₂, HCl | Amine | Stannous chloride reduction in acidic medium. |
Transformations of the Thioether Linkage
The phenylthioether linkage in this compound offers another site for synthetic modification, primarily through oxidation of the sulfur atom. The sulfide (B99878) can be selectively oxidized to either the corresponding sulfoxide (B87167) or sulfone, depending on the choice of oxidant and reaction conditions.
Oxidation to the sulfoxide is typically achieved using one equivalent of a mild oxidizing agent such as hydrogen peroxide in acetic acid at controlled temperatures, or with reagents like sodium periodate. Over-oxidation to the sulfone can be a competing reaction, but careful control of stoichiometry and temperature can favor the formation of the sulfoxide.
For the synthesis of the corresponding sulfone, stronger oxidizing agents or a stoichiometric excess of the oxidant are generally employed. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) are effective for this transformation. The resulting sulfoxide and sulfone derivatives exhibit altered electronic and steric properties, which can be exploited in the design of new molecules with specific biological or material properties.
Table 2: Oxidation of Thioethers
| Reagent | Product |
|---|---|
| H₂O₂ (1 equiv), CH₃COOH | Sulfoxide |
| NaIO₄ | Sulfoxide |
| m-CPBA (≥2 equiv) | Sulfone |
Reactivity of the Ester Moiety for Further Elaboration
The methyl ester group of this compound provides a classic handle for further molecular elaboration. The most fundamental transformation is its hydrolysis to the corresponding carboxylic acid, 3-nitro-4-(phenylthio)benzoic acid. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, using aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, is a common and efficient method.
The resulting carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups. For instance, it can be transformed into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can then be reacted with amines or alcohols to form amides and esters, respectively. Furthermore, the carboxylic acid can undergo Curtius, Schmidt, or Hofmann rearrangements to yield the corresponding amine, providing an alternative route to amino-substituted derivatives.
Direct conversion of the methyl ester to amides can also be achieved through aminolysis, by heating the ester with an amine, although this reaction can be less efficient than the acid chloride route.
Table 3: Transformations of the Methyl Ester Group
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | NaOH (aq), then H₃O⁺ | Carboxylic Acid |
| Amide Formation (via acid) | 1. SOCl₂ 2. R₂NH | Amide |
Development of Novel Synthetic Building Blocks for Organic Chemistry Research
The ability to selectively and sequentially modify the nitro, thioether, and ester functionalities of this compound makes it a valuable platform for the development of novel, highly functionalized synthetic building blocks. By applying the transformations discussed above, a medicinal or materials chemist can generate a library of derivatives with diverse substitution patterns and properties.
For example, reduction of the nitro group followed by acylation of the resulting amine, and subsequent oxidation of the thioether and hydrolysis of the ester, can lead to complex, polyfunctional aromatic compounds that would be challenging to synthesize through other routes. These new building blocks can then be incorporated into larger molecules, such as pharmaceuticals, agrochemicals, or functional materials.
The strategic positioning of the functional groups allows for regioselective reactions, further enhancing the synthetic utility of this compound. The interplay of the electron-withdrawing nitro group and the ester, with the potentially electron-donating (after transformation) groups, can influence the reactivity of the aromatic ring in subsequent reactions, such as electrophilic or nucleophilic aromatic substitutions. This multifaceted reactivity profile solidifies the role of this compound as a powerful tool in the arsenal (B13267) of synthetic organic chemistry for the construction of complex and novel molecular entities.
Q & A
Q. Table 1: Synthesis Parameters from Literature
| Parameter | Conditions () | Suggested Adaptations |
|---|---|---|
| Solvent | DMF | THF or DMF |
| Temperature | 40°C | 40–60°C |
| Reaction Time | 12 h | 12–24 h |
| Base | K₂CO₃ (2 eq) | K₂CO₃ or NaH |
| Purification | Not specified | Column chromatography |
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
- ¹H/¹³C NMR: Focus on aromatic proton environments. For example, reports δ = 3.86 ppm (methoxy group) and aromatic protons at δ = 7.2–8.5 ppm. The phenylthio group’s protons may appear as a multiplet near δ = 7.3–7.5 ppm .
- IR Spectroscopy: Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ester carbonyl (1720–1700 cm⁻¹) groups.
- Mass Spectrometry (HRMS): used ESI-TOF to verify molecular ion peaks (e.g., [M-H+] at m/z 467.0751). Calibrate using NIST standards () for accuracy .
Basic: What are the stability considerations for storing this compound, and how should degradation be monitored?
Methodological Answer:
- Storage Conditions: Store at 3–8°C in amber vials to prevent photodegradation ( recommends similar protocols for nitro-containing compounds). Avoid moisture to prevent hydrolysis of the ester group.
- Degradation Monitoring: Use HPLC (C18 column, acetonitrile/water mobile phase) to detect nitro-reduction byproducts or ester hydrolysis. Compare retention times with freshly synthesized batches .
Advanced: How can computational methods predict the reactivity or electronic properties of this compound in novel reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model the electron-withdrawing nitro group’s impact on aromatic ring electrophilicity. Compare HOMO/LUMO levels with analogs (e.g., ’s trifluoromethyl-substituted benzamide).
- Molecular Docking: If studying biological activity, dock the compound into target proteins (e.g., SecA inhibitors in ) to predict binding affinities .
Advanced: When encountering contradictory NMR data for derivatives, what strategies resolve structural ambiguities?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals. For example, used DMSO-d₆ for solubility, but DCl addition may shift exchangeable protons.
- Isotopic Labeling: Synthesize deuterated analogs (e.g., benzyl benzoate-d12 in ) to assign ambiguous peaks .
Advanced: What methodological challenges arise in analyzing trace amounts in biological matrices, and how can they be addressed?
Methodological Answer:
- Sample Preparation: Solid-phase microextraction (SPME, ) or liquid-liquid extraction (LLE) with ethyl acetate enriches the compound.
- Sensitivity Limits: Use LC-MS/MS with multiple reaction monitoring (MRM) for quantification. Optimize ionization (ESI+ for nitro groups) and validate with spiked matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
